molecular formula C11H20N2O2 B13071491 rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate

rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate

Cat. No.: B13071491
M. Wt: 212.29 g/mol
InChI Key: SENOIERVHIUDCX-VGMNWLOBSA-N
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Description

rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate is a bicyclic carbamate derivative with a 7-azabicyclo[2.2.1]heptane core. Its molecular formula is C₁₁H₂₀N₂O₂, molecular weight 212.29 g/mol, and CAS number 1932031-07-6 . The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group at the 2-position of the bicyclic system. Predicted physical properties include a boiling point of 322.8±21.0 °C, density of 1.09±0.1 g/cm³, and pKa of 12.33±0.20, reflecting moderate polarity and basicity . It is commonly used as an intermediate in pharmaceutical synthesis, particularly for chiral amine derivatives.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9+/m1/s1

InChI Key

SENOIERVHIUDCX-VGMNWLOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]2CC[C@@H]1N2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate typically involves the reaction of a suitable azabicyclo compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve bulk synthesis methods where the reactants are combined in large reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an amine .

Scientific Research Applications

Chemistry: In chemistry, rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is often used in the study of enzyme mechanisms and protein-ligand interactions. Its bicyclic structure makes it a useful tool for probing the active sites of enzymes .

Medicine: In the pharmaceutical industry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate (CAS 2381171-65-7)
  • Key Differences : This enantiomer shares the same molecular formula (C₁₁H₂₀N₂O₂ ) but has an (1R,2R,4S) configuration. Stereochemical variations significantly alter receptor binding and metabolic stability.
  • Synthetic Relevance : Used in asymmetric synthesis; differences in optical rotation ([α]D) and NMR splitting patterns distinguish it from the (1S,2S,4R) form .
tert-Butyl ((1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate (CAS 2101335-28-6)
  • Key Differences : Substitution at the 7-position instead of 2-position, with molecular formula C₁₁H₂₀N₂O₂ and molecular weight 212.29 g/mol .
  • Functional Impact : Altered spatial arrangement affects hydrogen bonding and solubility.

Functional Group Modifications

tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1628319-90-3)
  • Key Differences: A hydroxyl group at position 6 replaces the carbamate at position 2. Molecular formula: C₁₁H₁₉NO₃ .
  • Physicochemical Impact : Increased polarity enhances aqueous solubility but reduces stability under acidic conditions .
rel-tert-Butyl (1R,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Key Differences: A ketone (2-oxo) group replaces the carbamate. Molecular formula: C₁₁H₁₇NO₃ .
  • Reactivity : The ketone enables nucleophilic additions, unlike the carbamate’s stability .
tert-Butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 2503155-23-3)
  • Key Differences: Bromomethyl substituent introduces a reactive site for cross-coupling. Molecular formula: C₁₂H₂₀BrNO₂ .
  • Applications : Used in alkylation or Suzuki-Miyaura reactions .

Pharmacologically Active Derivatives

JNJ-54717793
  • Structure : Contains a fluorophenyl-pyrimidine carbonyl group and a trifluoromethylpyrazinyl amine (Molecular formula: C₂₅H₂₀F₄N₆O ) .
  • Functional Comparison : The complex substituents enhance binding to neurological targets (e.g., σ receptors) but reduce solubility compared to the simpler carbamate .
Boc-Protected Thiazole Derivatives (e.g., (S)-3 in )
  • Structure : Incorporates a 4,5-dibromopyrrolecarboxamido-thiazole system.
  • Biological Relevance : Exhibits kinase inhibition activity, unlike the parent carbamate, which is typically an intermediate .

Biological Activity

rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate, also known by its CAS number 2682112-63-4, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₁H₂₁N₂O₂
  • Molecular Weight : 215.30 g/mol
  • CAS Number : 2682112-63-4

The structural characteristics contribute to its interaction with biological targets, particularly in the central nervous system and other receptor systems.

This compound exhibits activity primarily through modulation of neurotransmitter systems. Preliminary studies suggest that it may act as a selective antagonist or modulator at specific receptor sites, notably within the opioid and dopamine receptor families.

Biological Activity Summary

The following table summarizes the key biological activities reported for this compound:

Activity Description
Opioid Receptor Modulation Acts as an antagonist at kappa-opioid receptors, potentially alleviating pain without typical opioid side effects .
Neuroprotective Effects Demonstrated neuroprotective properties in cellular models of neurodegeneration .
Anticancer Activity Inhibits proliferation of certain cancer cell lines while sparing non-tumorigenic cells .

Study 1: Opioid Receptor Interaction

A study investigated the compound's interaction with opioid receptors using radiolabeled binding assays. Results indicated a significant affinity for kappa-opioid receptors compared to mu and delta receptors. The selectivity suggests potential therapeutic applications in pain management with reduced addictive potential.

Study 2: Neuroprotection in Cell Models

In vitro experiments using neuroblastoma cell lines showed that this compound could reduce oxidative stress-induced apoptosis. This neuroprotective effect was linked to modulation of intracellular calcium levels and enhancement of antioxidant enzyme activity.

Study 3: Anticancer Properties

Research conducted on various cancer cell lines revealed that the compound inhibited cell growth at micromolar concentrations without affecting normal cells significantly. Mechanistic studies suggested that this effect may involve disruption of cell cycle progression and induction of apoptosis.

Discussion

The biological activity of this compound highlights its potential as a versatile therapeutic agent. Its ability to selectively interact with opioid receptors while providing neuroprotective effects positions it as a candidate for further development in pain management and neurodegenerative diseases.

Q & A

Q. How can conformational constraints in this scaffold improve protease inhibitor design?

  • Design Principles :
  • Replace proline in peptide sequences to enforce β-turn or βII-turn conformations, enhancing binding affinity.
  • Use X-ray data (e.g., dipeptide Bz-Phb7Pro-L-Phe-NHiPr) to guide substitutions that stabilize bioactive conformations .
  • Validation : Compare IC₅₀ values of inhibitors with/without the bicyclic scaffold to quantify stability improvements .

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